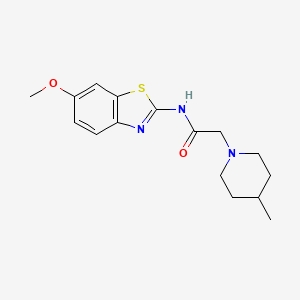

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

CAS No.:

Cat. No.: VC10348642

Molecular Formula: C16H21N3O2S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N3O2S |

|---|---|

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |

| Standard InChI | InChI=1S/C16H21N3O2S/c1-11-5-7-19(8-6-11)10-15(20)18-16-17-13-4-3-12(21-2)9-14(13)22-16/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18,20) |

| Standard InChI Key | RITFBPXIZBJILT-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

| Canonical SMILES | CC1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Introduction

Synthesis and Characterization

The synthesis of benzothiazole derivatives often involves condensation reactions between appropriate precursors. For example, the synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxophthalazin-1-yl]methylamino]acetamide involves similar principles, using NMR and other spectroscopic methods for characterization .

| Synthesis Step | Description |

|---|---|

| 1. Precursor Preparation | Preparation of benzothiazole and piperidine derivatives. |

| 2. Condensation Reaction | Reaction between the benzothiazole and piperidine derivatives to form the acetamide linkage. |

| 3. Purification | Purification using chromatography or crystallization techniques. |

Pharmacological Activities

Benzothiazole derivatives have shown a range of biological activities, including antimicrobial and anticancer effects. For instance, N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides have been evaluated as anticonvulsant agents .

| Activity | Description |

|---|---|

| Antimicrobial | Potential activity against bacterial and fungal pathogens. |

| Anticancer | Possible inhibition of cancer cell growth, depending on substitution patterns. |

| Anticonvulsant | Potential for seizure control based on structural modifications. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume